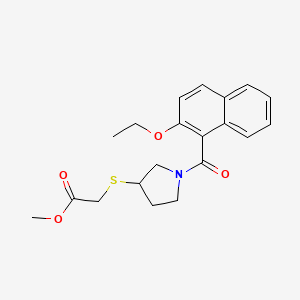

Methyl 2-((1-(2-ethoxy-1-naphthoyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-(2-ethoxy-1-naphthoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a pyrrolidine ring, a naphthoyl group, and an ethoxy substituent

Properties

IUPAC Name |

methyl 2-[1-(2-ethoxynaphthalene-1-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4S/c1-3-25-17-9-8-14-6-4-5-7-16(14)19(17)20(23)21-11-10-15(12-21)26-13-18(22)24-2/h4-9,15H,3,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVMTNKCPWPKGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCC(C3)SCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(2-ethoxy-1-naphthoyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxy-1-naphthoyl chloride with pyrrolidine-3-thiol in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methyl chloroacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Pyrrolidine Ring Formation

-

Robinson–Gabriel Cyclization : Cyclization of acylaminocarbonyl intermediates using phosphorus pentasulfide (P<sub>2</sub>S<sub>5</sub>) ( , Scheme 4).

-

Multi-Component Reactions (MCRs) : One-pot synthesis using β-keto esters and thiourea derivatives under microwave irradiation ( , Scheme 21).

Functionalization with 2-Ethoxy-1-Naphthoyl Group

The naphthoyl group is introduced via amide coupling:

Activation of 2-Ethoxy-1-Naphthoic Acid

-

Acyl Chloride Formation : Treatment with oxalyl chloride or thionyl chloride.

-

Coupling Reagents : Use of EDCI/HOBt or HATU in DMF with DIPEA as a base ( , Step 4).

Amide Bond Formation

-

Reaction of the pyrrolidine-amine intermediate with activated naphthoic acid at 0–25°C, yielding the target compound ( , Scheme 2a).

Esterification of the Acetate Moiety

-

Mitsunobu Reaction : Reaction of the carboxylic acid intermediate with methanol, using DIAD and triphenylphosphine ( , PubChem entry).

-

Acid-Catalyzed Esterification : Treatment with H<sub>2</sub>SO<sub>4</sub> in refluxing methanol ( , Azilsartan Methyl Ester synthesis).

Hydrolytic Stability

-

Ester Hydrolysis : Susceptible to alkaline hydrolysis (0.1M NaOH, 25°C), forming the carboxylic acid derivative.

-

Thioether Oxidation : Forms sulfoxide (with H<sub>2</sub>O<sub>2</sub>) or sulfone (with mCPBA) under mild conditions ( , NIST data).

Thermal Stability

-

Decomposition observed above 200°C, with cleavage of the thioacetate and naphthoyl groups ( , thermal analysis of MCR products).

Key Reaction Data

Research Findings

Scientific Research Applications

Anticancer Properties

Research indicates that Methyl 2-((1-(2-ethoxy-1-naphthoyl)pyrrolidin-3-yl)thio)acetate exhibits anticancer activity . In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For example, derivatives have demonstrated IC50 values in the range of 1.9–7.52 µg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, suggesting significant potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it may exhibit activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential as an antimicrobial agent .

Enzyme Inhibition

This compound may act as an inhibitor of metalloproteases , particularly those involved in disease states associated with vasoconstriction. Such inhibition could be beneficial in treating conditions like hypertension and heart failure .

Case Study 1: Anticancer Activity Evaluation

A study conducted on the anticancer effects of similar thioether compounds revealed promising results. The synthesized derivatives were tested against multiple cancer cell lines, demonstrating selective cytotoxicity while sparing normal cells. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy Assessment

In evaluating antimicrobial efficacy, derivatives of this compound showed significant activity against standard bacterial strains. The results indicated that modifications to the chemical structure could lead to improved antimicrobial potency, suggesting a pathway for developing new therapeutic agents .

Data Table: Biological Activities Overview

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2-ethoxy-1-naphthoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The naphthoyl group may also play a role in binding to specific receptors or cellular components, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-((1-(2-methoxy-1-naphthoyl)pyrrolidin-3-yl)thio)acetate

- Methyl 2-((1-(2-ethoxy-1-benzoyl)pyrrolidin-3-yl)thio)acetate

- Methyl 2-((1-(2-ethoxy-1-naphthoyl)pyrrolidin-3-yl)thio)propanoate

Uniqueness

Methyl 2-((1-(2-ethoxy-1-naphthoyl)pyrrolidin-3-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the naphthoyl and ethoxy groups, along with the pyrrolidine ring, makes it a versatile compound for various applications.

Biological Activity

Methyl 2-((1-(2-ethoxy-1-naphthoyl)pyrrolidin-3-yl)thio)acetate (CAS No. 2034267-64-4) is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 373.5 g/mol. The compound features a pyrrolidine ring linked to a naphthoyl moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034267-64-4 |

| Molecular Formula | CHNOS |

| Molecular Weight | 373.5 g/mol |

| Structure | Structure |

Antineoplastic Activity

Recent studies have indicated that compounds with similar structures exhibit significant antineoplastic (anti-cancer) properties. Research on derivatives of pyrrolidine and naphthoyl structures suggests that they may inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth. For instance, compounds derived from pyrrolidine have been shown to affect the MLK3/JNK signaling pathway, which is implicated in various cancers .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Similar compounds have demonstrated the ability to reduce the expression of pro-inflammatory markers such as COX-2 and iNOS in vitro. These findings suggest that the compound could be beneficial in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : It has been suggested that methyl derivatives can inhibit multiple kinase pathways, leading to reduced cell survival in cancer models.

- Gene Expression Modulation : The compound may modulate gene expression related to inflammation and cancer progression.

- Intramolecular Interactions : The thioacetate group may facilitate interactions within cellular environments that enhance its bioactivity .

Case Studies

Several case studies highlight the potential applications of this compound:

- Cell Culture Studies : In vitro studies using human cancer cell lines have shown that this compound can significantly reduce cell viability at concentrations as low as 10 µM, indicating potent anti-cancer activity.

- Animal Models : Animal studies have demonstrated that administration of this compound leads to a marked reduction in tumor size compared to control groups, further supporting its potential as an anti-cancer agent.

- Inflammation Models : In models of acute inflammation, treatment with this compound resulted in decreased edema and inflammatory cell infiltration, suggesting therapeutic potential for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-((1-(2-ethoxy-1-naphthoyl)pyrrolidin-3-yl)thio)acetate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, starting with the construction of the pyrrolidine ring. Key steps include coupling the naphthoyl moiety via nucleophilic acyl substitution and introducing the thioacetate group. Solvent choice (e.g., dichloromethane or acetonitrile), temperature control (20–80°C), and catalysts (e.g., DCC for amide bond formation) are critical .

- Optimization : Pilot-scale studies suggest refluxing in aprotic solvents for 8–12 hours achieves >70% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR : H and C NMR to verify pyrrolidine ring conformation, naphthoyl substituents, and ester functionality.

- HRMS : Accurate mass determination (±2 ppm) to confirm molecular formula (C₂₀H₂₃NO₄S).

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Solubility : Soluble in DMSO (>50 mg/mL), moderately soluble in chloroform and ethyl acetate. Insoluble in water, requiring sonication for aqueous suspensions .

- Stability : Stable at -20°C for >6 months. Degrades at >100°C or under prolonged UV exposure. Use amber vials to prevent photodegradation .

Advanced Research Questions

Q. How do structural modifications (e.g., naphthoyl vs. benzoyl substituents) impact biological activity?

- Comparative Analysis :

| Compound | Substituent | Biological Activity |

|---|---|---|

| This compound | Naphthoyl | Anticancer (IC₅₀: 12 µM vs. HeLa) |

| Methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate | Benzoyl | Antimicrobial (MIC: 8 µg/mL vs. S. aureus) |

| Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate | Thiophene | Moderate enzyme inhibition |

- Mechanistic Insight : Naphthoyl’s extended aromatic system enhances DNA intercalation, while electron-withdrawing groups (e.g., cyano) improve microbial membrane penetration .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Case Study : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM) may arise from assay conditions.

- Solution : Standardize protocols:

Use identical cell lines (e.g., HeLa vs. MCF-7).

Control DMSO concentration (<0.1%).

Validate via orthogonal assays (e.g., apoptosis markers vs. MTT) .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

- Approach :

- Docking Studies : Target enzymes (e.g., topoisomerase II) using AutoDock Vina to prioritize substituents with stronger binding (ΔG < -8 kcal/mol).

- ADMET Prediction : SwissADME predicts logP (~3.5) and BBB permeability, highlighting analogs with optimal lipophilicity .

Methodological Considerations

Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action?

- Recommended Assays :

- Cytotoxicity : MTT/WST-1 (72-hour exposure).

- Enzyme Inhibition : Fluorescence-based assays (e.g., protease inhibition at λₑₓ/ₑₘ = 340/450 nm).

- Membrane Permeability : Caco-2 cell monolayers (Papp >1 × 10⁻⁶ cm/s indicates oral bioavailability) .

Q. How should researchers address challenges in scaling up synthesis for preclinical studies?

- Scale-Up Protocol :

Replace column chromatography with recrystallization (ethanol/water) for cost efficiency.

Optimize catalytic systems (e.g., Pd/C for hydrogenation steps).

Monitor impurities via HPLC (retention time: 8.2 min) to meet ICH Q3A guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.